Nesodine

CAS No.:

Cat. No.: VC1770557

Molecular Formula: C27H30O5

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H30O5 |

|---|---|

| Molecular Weight | 434.5 g/mol |

| IUPAC Name | (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one |

| Standard InChI | InChI=1S/C27H30O5/c1-30-24-11-9-20-21-15-18(14-17-5-3-4-6-19(17)21)32-25(29)12-8-16-7-10-23(28)22(13-16)26(20)27(24)31-2/h7-13,17-19,21,28H,3-6,14-15H2,1-2H3/b12-8-/t17-,18-,19?,21+/m0/s1 |

| Standard InChI Key | FICKEVYMKDEOLD-CNQZXMBOSA-N |

| Isomeric SMILES | COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@H]4C3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC |

| Canonical SMILES | COC1=C(C2=C(C=C1)C3CC(CC4C3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

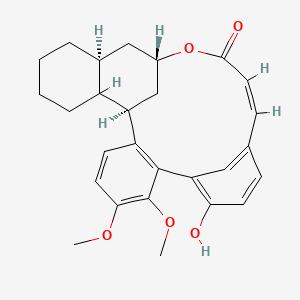

Nesodine possesses a complex molecular structure with the chemical formula C27H30O5 and a molecular weight of 434.5 g/mol . Its IUPAC name is (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one, which reflects its intricate pentacyclic framework . The compound features multiple stereogenic centers, contributing to its unique three-dimensional configuration and potentially its biological activity.

The structure of nesodine includes several key functional groups that likely contribute to its pharmacological effects. These include:

-

A hydroxyl group (-OH) that can participate in hydrogen bonding

-

Two methoxy groups (-OCH3) that affect lipophilicity

-

A lactone ring system that may influence receptor binding

-

A complex pentacyclic ring system providing structural rigidity

Physical and Chemical Properties

Nesodine exhibits several distinctive physical and chemical properties that influence its behavior in biological systems. Based on computed parameters, it has an XLogP3-AA value of 6.3, indicating high lipophilicity and suggesting good membrane permeability . The compound contains one hydrogen bond donor and five hydrogen bond acceptors, properties that affect its solubility and interaction with biological targets .

Additionally, nesodine has a relatively rigid structure with only two rotatable bonds, which may contribute to its specific binding characteristics with biological receptors . Its exact mass is 434.20932405 Da, providing a precise identifier for analytical detection methods .

Natural Sources and Distribution

Botanical Sources

Nesodine has been primarily isolated from plants belonging to the genus Heimia (family Lythraceae). The compound has been definitively reported in:

These plants grow naturally in a wide geographic range spanning from Mexico to Argentina, with Heimia salicifolia being particularly widespread throughout this region . The presence of nesodine, along with other alkaloids, contributes to the medicinal properties attributed to these plants in traditional healing systems.

Concentration in Plant Material

The concentration of nesodine in Heimia species varies significantly depending on multiple factors, including the specific plant species, geographical location, growing conditions, plant part analyzed, and timing of harvest. Available data from various analyses show considerable variation in nesodine content:

| Plant Sample | Nesodine Concentration (%) |

|---|---|

| Sample 1 | 0.003 |

| Sample 2 | 0.0025 |

| Sample 3 | 0.002 |

| Sample 4 | 0.78 |

This data indicates that nesodine is typically present in relatively small amounts in most samples (0.002-0.003%), though significantly higher concentrations (0.78%) have been detected in certain specimens . This variability underscores the importance of careful sourcing and standardization when investigating the compound's pharmacological effects.

Pharmacological Activities

Anti-inflammatory Properties

One of the most significant pharmacological properties of nesodine is its anti-inflammatory activity . Research has demonstrated that nesodine can effectively reduce inflammation through multiple mechanisms, positioning it as a potential natural anti-inflammatory agent .

The anti-inflammatory effects of nesodine appear to be mediated, at least partially, through its ability to inhibit prostaglandin biosynthesis. Prostaglandins are lipid compounds that play a crucial role in promoting inflammatory responses, and inhibition of their production is a primary mechanism of action for many anti-inflammatory drugs, including aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) .

Prostaglandin Synthetase Inhibition

A significant finding regarding nesodine's mechanism of action was reported in comparative studies with other anti-inflammatory compounds. Nesodine has been demonstrated to be 2.24 times more potent than aspirin as an inhibitor of prostaglandin synthetase prepared from bovine seminal vesicles . This potent inhibitory effect helps explain the traditional medicinal applications of Heimia species in treating inflammatory conditions throughout the Americas .

The ability of nesodine to inhibit prostaglandin synthesis more effectively than aspirin suggests its potential as a novel anti-inflammatory agent. This property is particularly noteworthy given the ongoing search for effective anti-inflammatory compounds with improved safety profiles compared to conventional NSAIDs.

Traditional and Medicinal Uses

Ethnobotanical Applications

The plants containing nesodine, particularly Heimia salicifolia, have a rich history of traditional medicinal uses among indigenous populations throughout Central and South America. The aerial parts of these plants have been employed for various therapeutic purposes, including:

-

Antisyphilitic treatments

-

Sudorific (promoting sweating) applications

-

Antipyretic (fever-reducing) remedies

-

Laxative preparations

Additionally, these plants have been traditionally used in preparing post-partum baths and to enhance wound healing, suggesting additional medicinal properties beyond those formally studied .

Connection to Modern Pharmacology

The traditional medicinal applications of Heimia species align with the pharmacologically demonstrated properties of nesodine and other alkaloids present in these plants. The anti-inflammatory effect of nesodine, particularly its prostaglandin synthetase inhibition, provides a scientific basis for the traditional use of these plants in conditions involving inflammation, pain, and fever .

The identification of nesodine as a potent prostaglandin synthetase inhibitor exemplifies how modern pharmacological research can validate traditional medicinal knowledge and potentially lead to the development of new therapeutic agents based on natural compounds with established ethnomedical use.

Current Research and Future Perspectives

Recent Scientific Developments

Recent research on nesodine has focused primarily on elucidating its structural characteristics, biosynthetic pathways, and expanding understanding of its pharmacological properties. Advances in analytical techniques have enabled more precise characterization of its complex structure and stereochemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume